Product packaging for 9-(4-Tert-butylphenyl)acridine(Cat. No.:CAS No. 40622-03-5)

9-(4-Tert-butylphenyl)acridine

Cat. No.: B12936498
CAS No.: 40622-03-5
M. Wt: 311.4 g/mol
InChI Key: IANFMESFDABWRB-UHFFFAOYSA-N
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Description

9-(4-Tert-butylphenyl)acridine is a synthetic chemical compound featuring an acridine core structure substituted with a 4-tert-butylphenyl group. This molecular architecture is of significant interest in various non-clinical research fields. Acridine derivatives are frequently investigated in pharmaceutical research and drug discovery for their potential biological activities, which may include intercalation into DNA or RNA and interactions with various enzymatic targets【citation:5】. Beyond life sciences, this compound holds promise in materials science research, particularly in the development of organic semiconductors, dyes, and photoluminescent materials due to its unique electronic properties derived from its conjugated ring system. This product is strictly labeled For Research Use Only (RUO) . In accordance with regulatory guidance, RUO products are intended solely for laboratory research purposes and are in the research phase of development【citation:1】【citation:3】. They are not intended for use in the diagnosis of disease, other conditions, or in the cure, mitigation, treatment, or prevention of disease. This product is not for use in humans or animals for any diagnostic, therapeutic, or any other clinical purpose. By supplying this compound, the manufacturer does not intend for it to be used as an in vitro diagnostic (IVD) medical device【citation:4】. Researchers are responsible for ensuring their use of this material complies with all applicable laws and regulations for RUO products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21N B12936498 9-(4-Tert-butylphenyl)acridine CAS No. 40622-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40622-03-5

Molecular Formula

C23H21N

Molecular Weight

311.4 g/mol

IUPAC Name

9-(4-tert-butylphenyl)acridine

InChI

InChI=1S/C23H21N/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15H,1-3H3

InChI Key

IANFMESFDABWRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Electronic Structure and Photophysical Properties of 9 4 Tert Butylphenyl Acridine and Analogues

Absorption Spectroscopy and Electronic Transitions

The absorption of ultraviolet-visible light by 9-aryl-acridine derivatives promotes electrons from the ground state to various excited states. The characteristics of these absorption bands provide insight into the electronic structure of the molecules.

The absorption spectra of 9-aryl-acridines are typically characterized by intense absorption bands in the ultraviolet and visible regions. These bands are primarily attributed to π-π* electronic transitions within the conjugated systems of the acridine (B1665455) and the appended phenyl rings. The acridine moiety itself possesses a complex absorption spectrum arising from transitions to different excited states. The introduction of a phenyl group at the 9-position leads to further electronic perturbations and can introduce new absorption features or shifts in the existing bands of the parent acridine chromophore.

In 9-aryl-acridine systems, the acridine core can act as an electron acceptor, while the aryl substituent at the 9-position can function as an electron donor. This donor-acceptor arrangement can give rise to intramolecular charge transfer (ICT) upon photoexcitation. In such a transition, an electron is promoted from a molecular orbital that is largely localized on the donor (the aryl group) to a molecular orbital that is predominantly localized on the acceptor (the acridine group). The presence of ICT states is often inferred from the solvatochromic behavior of the absorption and emission spectra, where the peak positions shift with the polarity of the solvent. For instance, in related N,N-diaryl dihydrophenazine systems, which also exhibit donor-acceptor character, a significant solvatochromic red-shift in emission is observed with increasing solvent polarity, indicative of the stabilization of a polar charge-transfer state. nih.gov Similarly, excited-state intramolecular charge transfer (ESICT) has been observed in derivatives of 9-aminoacridine, where the fluorescence is complex and attributed to both normal emission from the acridine chromophore and emission from the ICT state. nih.govacs.org

The tert-butyl group on the phenyl ring of 9-(4-Tert-butylphenyl)acridine is an electron-donating group through an inductive effect. This substitution can influence the electronic properties of the phenyl ring, modulating its donor character. While the tert-butyl group does not extend the π-conjugation, its electron-donating nature can raise the energy of the highest occupied molecular orbital (HOMO) of the phenyl moiety. This change can affect the energy of the ICT transition. In general, attaching electron-donating groups to the donor part of a donor-acceptor system can lead to a red-shift (a shift to longer wavelengths) in the ICT absorption band.

Emission Spectroscopy and Excited State Dynamics

Following light absorption, the excited molecule can relax through various pathways, including the emission of light in the form of fluorescence. The emission properties are highly sensitive to the molecular structure and the surrounding environment.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For 9-aryl-acridine derivatives, the fluorescence quantum yield can vary significantly depending on the nature of the aryl substituent and the solvent. For example, some N-aryl-9-aminoacridizinium derivatives are virtually non-fluorescent in liquid solutions, with quantum yields less than or equal to 0.01. nih.gov In contrast, certain N-alkyl derivatives can exhibit intense intrinsic fluorescence with quantum yields in the range of 0.2-0.6. nih.gov The low fluorescence quantum yield in some N-aryl derivatives is often attributed to efficient non-radiative decay pathways from the excited state. nih.gov

Compound TypeConditionFluorescence Quantum Yield (Φf)Reference
N-alkyl-9-aminoacridizinium derivativesLiquid solution0.2 - 0.6 nih.gov
N-aryl-9-aminoacridizinium derivativesLiquid solution≤ 0.01 nih.gov
Acridine-dicyanoisophorone-based probeIncreasing solvent polarityIncreases from 0.005 to 0.356 rsc.org
Acridin-9(10H)-one based TADF material-0.949 rsc.org

In some donor-acceptor molecules, a phenomenon known as dual fluorescence can be observed, where emission occurs from two distinct excited states, typically a locally excited (LE) state and an ICT state. The observation of dual fluorescence is often dependent on the solvent polarity and the ability of the molecule to undergo conformational changes in the excited state. For N-aryl-9-aminoacridizinium derivatives, the deactivation of the excited state is influenced by two non-radiative processes: torsional relaxation through rotation about the N-aryl bond and an electron-transfer process from an electron-donor substituted phenyl ring to the acridizinium chromophore. nih.gov The emission intensity of these compounds can significantly increase with the viscosity of the medium, which hinders the torsional relaxation and suppresses this non-radiative decay pathway. nih.gov This suggests that the conformation of the molecule, specifically the dihedral angle between the aryl group and the acridine core, plays a crucial role in the excited-state dynamics.

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for enhancing the efficiency of organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. In TADF emitters, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC). acs.org This up-conversion is thermally activated and allows for the delayed emission of fluorescence, enabling the theoretical internal quantum efficiency (IQE) to reach 100%. mdpi.com Acridine derivatives are prominent in the design of TADF materials due to the effective spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a key factor for achieving efficient TADF. ktu.edu

The rate of reverse intersystem crossing (kRISC) is a paramount parameter in determining the performance of a TADF emitter. A high kRISC is essential for efficient up-conversion of triplet excitons to the singlet state. Theoretical and experimental studies on acridine-based donor-acceptor molecules have demonstrated that kRISC values in the range of 10⁶ to 10⁷ s⁻¹ can be achieved. kaist.ac.krrsc.org This rapid conversion minimizes the population of long-lived triplet states, thereby reducing efficiency losses from triplet-triplet annihilation (TTA). rsc.org

The RISC process is accelerated by effective spin-orbit coupling between the charge-transfer singlet (¹CT) state and a local triplet (³LE) state. kaist.ac.krrsc.org The mechanism involves the up-conversion of excitons from the lowest triplet state (T₁) to the lowest singlet state (S₁), a process that is highly dependent on the energy gap between these two states. acs.org Studies on various acridine derivatives have shown a strong correlation between high kRISC values and superior device performance, including high external quantum efficiencies (EQEs) and reduced efficiency roll-off at high brightness. In some spiro-acridine derivatives, the introduction of rigid structures helps to reduce non-radiative decay pathways, further enhancing the efficiency of the TADF process. ktu.edu

A fundamental requirement for an efficient TADF material is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). acs.org This small energy difference allows thermal energy at ambient temperatures to facilitate the endothermic RISC process. The magnitude of ΔEST is directly related to the exchange integral between the HOMO and LUMO. In donor-acceptor (D-A) type molecules like many acridine derivatives, the HOMO is typically localized on the electron-donating acridine moiety, while the LUMO is on the acceptor unit. This spatial separation minimizes the HOMO-LUMO overlap and, consequently, the exchange energy, leading to a small ΔEST.

For many high-performance acridine-based TADF emitters, ΔEST values are typically below 0.1 eV. rsc.orgrsc.org This small energy gap is a direct enabler of the high kRISC rates observed in these compounds. The modification of donor and acceptor units allows for precise tuning of the excited-state characteristics to achieve these small ΔEST values. rsc.org

Table 1: Singlet-Triplet Energy Splitting (ΔEST) in Acridine-Based TADF Emitters
Compound TypeΔEST (eV)Reference
Tri-spiral Acridine Donor Analogues< 0.05 kaist.ac.krrsc.org
Quinolino-acridine Donor Analogues0.035 - 0.074 rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) in Acridine Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating and a proton-accepting group within close proximity. nih.gov Upon photoexcitation, a proton is transferred from the donor to the acceptor, creating an excited-state tautomer which then relaxes to the ground state, often with a large Stokes shift. rsc.org This phenomenon is particularly relevant for fluorescent probes and sensors. rsc.org

While the core structure of 9-phenylacridine (B188086) does not possess the necessary functional groups for ESIPT, derivatives of acridine, such as hydroxy-substituted quinoline compounds (which share structural similarities), have been shown to undergo ESIPT. nih.gov In these systems, the proton transfer can be facilitated by solvent molecules, leading to a pseudo-intramolecular process. nih.gov The efficiency and dynamics of ESIPT are highly sensitive to the molecular geometry and the surrounding environment, including solvent polarity and hydrogen-bonding capability. nih.gov

Photoluminescence in Solution and Solid State

The photoluminescent properties of acridine derivatives can vary significantly between the solution phase and the solid state. In solution, factors such as solvent polarity and viscosity can influence the excited-state dynamics. For 9-phenylacridine, it has been shown that solvent viscosity can strongly affect the deactivation pathway of the S₁ state, influencing the competition between internal conversion and intersystem crossing. ecnu.edu.cnresearchgate.net

In the solid state, intermolecular interactions, molecular packing, and polymorphism play a crucial role in determining the emission characteristics. rsc.org Aggregation-caused quenching (ACQ) is a common issue where π-stacking interactions in the solid state lead to non-radiative decay pathways, diminishing the photoluminescence quantum yield (PLQY). However, for many TADF emitters, including acridine derivatives, high PLQY can be maintained in doped films, where the emitter molecules are dispersed in a host matrix, minimizing aggregation. For instance, an acridine-based emitter, TRZ-DDPAc, exhibited a high PLQY of 79.7% in a doped film state. researchgate.net The PLQY of compounds can also differ between solution and solid states; one Ag(I) complex showed a PLQY of 8.6% in solution but 4.3% in the solid state. mdpi.com Embedding TADF emitters into a rigid polymer matrix like PMMA can significantly increase the quantum yield of delayed emission by reducing non-radiative deactivation caused by intramolecular twisting. ktu.eduacs.org

Excited State Lifetime Measurements

The hallmark of a TADF emitter is a distinctive biexponential or multiexponential fluorescence decay profile. This consists of a short-lived component corresponding to prompt fluorescence (PF) from the decay of directly formed singlet excitons, and a long-lived component corresponding to delayed fluorescence (DF) from singlet excitons generated via RISC.

The prompt fluorescence lifetime is typically in the nanosecond range. The delayed component, however, has a much longer lifetime, often in the microsecond to millisecond range, reflecting the lifetime of the intermediate triplet excitons. For example, two acridine-based TADF emitters, TRZ-DDMAc and TRZ-DDPAc, showed delayed fluorescence lifetimes of 10.32 µs and 10.37 µs, respectively. researchgate.net Other tri-spiral acridine analogues have been developed with shorter delayed lifetimes of less than 2 µs. kaist.ac.krrsc.org In a spiro-acridine anthracenone derivative, a delayed fluorescence lifetime of 5.21 µs was observed. acs.org A polymer containing a dimethylacridine-triphenyltriazine unit exhibited a multi-component decay in the solid state at room temperature, with lifetimes including a prompt 23.6 ns component and delayed components of 290 ns and 2.06 µs. mdpi.com

Table 2: Excited State Lifetimes of Acridine-Based TADF Emitters
CompoundLifetime ComponentLifetime (τ)Reference
p-TPS-DMAC-TRZ (Solid Film, 298 K)Prompt23.6 ns mdpi.com
Delayed0.29 µs & 2.06 µs
Spiro Acridine-AnthracenoneDelayed5.21 µs acs.org
TRZ-DDMAcDelayed10.32 µs researchgate.net
TRZ-DDPAcDelayed10.37 µs researchgate.net
Tri-spiral Acridine AnaloguesDelayed< 2 µs kaist.ac.krrsc.org

Computational Chemistry and Theoretical Investigations of 9 4 Tert Butylphenyl Acridine

Density Functional Theory (DFT) Calculations for Ground State Geometries

No specific studies detailing the DFT-optimized ground state geometry, including bond lengths, bond angles, and dihedral angles, for 9-(4-tert-butylphenyl)acridine were found. Such calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to determine the most stable three-dimensional structure of the molecule.

Time-Dependent DFT (TD-DFT) for Excited State Properties

There is no available data from TD-DFT calculations on this compound. This type of analysis is crucial for understanding the molecule's photophysical behavior, as it predicts vertical excitation energies, oscillator strengths for electronic transitions (which relate to absorption intensity), and the nature of the excited states (e.g., n→π* or π→π* transitions).

Molecular Orbital (MO) Analysis (HOMO-LUMO Distributions and Energy Gaps)

A specific molecular orbital analysis for this compound, including the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available. This information is fundamental for assessing the molecule's electronic properties, chemical reactivity, and potential as an electronic material. The HOMO-LUMO energy gap is a key parameter that influences the molecule's color and electronic conductivity.

Simulations of Charge Transfer States and Exciton (B1674681) Dynamics

No publications were identified that simulate the charge transfer states or exciton dynamics of this compound. These advanced simulations are vital for evaluating the performance of a molecule in optoelectronic applications, such as organic light-emitting diodes (OLEDs) or solar cells, by modeling how charge separates and moves within the molecule upon excitation.

Conformational Analysis and Energy Landscape Studies

Detailed conformational analysis and studies of the potential energy landscape for this compound are not present in the searched literature. Such studies would investigate the rotational barriers and preferred orientation of the tert-butylphenyl group relative to the acridine (B1665455) plane, which can significantly impact the molecule's electronic properties and how it packs in a solid state.

Applications of 9 4 Tert Butylphenyl Acridine and Acridine Based Materials in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Acridine-based compounds have been successfully integrated into multiple layers of the OLED device stack, serving as hole-transporting materials, host materials for the emissive layer, and as core components of the light-emitting dopants themselves, especially in the context of thermally activated delayed fluorescence (TADF).

Role as Hole-Transporting Materials (HTMs)

A critical function in a multi-layer OLED is the efficient transport of positive charge carriers (holes) from the anode to the emissive layer. Acridine (B1665455) derivatives have been designed to excel in this role. For instance, small molecules incorporating dimethyl acridine and triphenylamine (B166846) or carbazole (B46965) cores have been synthesized and demonstrated as effective hole-transporting materials. mdpi.comnih.gov One such material, TPA-2ACR, exhibited excellent thermal stability with a decomposition temperature of 422°C. mdpi.comnih.gov When used as the hole-transporting layer (HTL) in a yellow phosphorescent OLED, the TPA-2ACR-based device significantly outperformed a device using the common HTM TAPC, demonstrating the potential of acridine-based materials to enhance device efficiency. mdpi.comnih.govnih.gov Similarly, thermally stable hole transport materials based on an 8H-indolo[3,2,1-de]acridine core have been developed, showing high triplet energy levels (above 2.90 eV), a crucial property for preventing exciton (B1674681) quenching in phosphorescent OLEDs. acs.org

Function as Host Materials in Emissive Layers

The emissive layer (EML) of an OLED is where light is generated through the recombination of electrons and holes. This layer typically consists of a host material doped with a small amount of an emissive guest (dopant). The host material provides the medium for charge recombination and facilitates energy transfer to the dopant. Acridine-based compounds have proven to be excellent host materials, particularly for phosphorescent OLEDs. nih.gov A key requirement for a host material is to have a higher triplet energy than the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer. nih.gov Phenyl carbazole-based acridine derivatives like PhCAR-2ACR have been successfully used as hosts. mdpi.comnih.gov In a yellow phosphorescent OLED, a device using PhCAR-2ACR as the host achieved a maximum external quantum efficiency of 20.57%, surpassing the 18.16% achieved with the standard host material CBP. nih.gov This demonstrates that the high triplet energy of acridine-based materials makes them highly suitable for hosting phosphorescent emitters. mdpi.comnih.gov

Integration into Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows OLEDs to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. rsc.org This process relies on molecules with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. Acridine derivatives are widely used as strong electron-donating units in donor-acceptor (D-A) type TADF molecules. rsc.orgsci-hub.se

By connecting bulky acridine moieties like 9,9-diphenyl-9,10-dihydroacridine (B1356494) (DPAc) or 10H-spiro[acridine-9,9'-fluorene] (SpiroAc) to an acceptor unit, researchers have created efficient blue TADF emitters. researchgate.net The steric hindrance from the bulky acridine groups helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which reduces the S1-T1 energy gap and facilitates the reverse intersystem crossing (RISC) necessary for TADF. researchgate.net Similarly, green TADF emitters have been synthesized using acridine donors linked to a triazine acceptor, resulting in molecules like TRZ-DDMAc and TRZ-DDPAc, which exhibit delayed fluorescence lifetimes in the microsecond range, confirming their TADF character. rsc.orgsci-hub.se

Impact on Device Efficiency and Performance (e.g., External Quantum Efficiency, Current Efficiency, Power Efficiency)

The use of acridine-based materials has a profound and positive impact on the key performance metrics of OLEDs. Devices incorporating these materials in various roles have demonstrated significant improvements in efficiency.

When used as a hole-transporting material , the acridine derivative TPA-2ACR enabled a yellow phosphorescent OLED to achieve a maximum external quantum efficiency (EQE) of 21.59%, a current efficiency of 55.74 cd/A, and a power efficiency of 29.28 lm/W. mdpi.comnih.govnih.gov These values were substantially higher than a reference device using TAPC as the HTL. mdpi.comnih.govnih.gov

As a host material , the acridine derivative PhCAR-2ACR led to a yellow phosphorescent OLED with a maximum EQE of 20.57% and a current efficiency of 56.90 cd/A. nih.gov

In the role of TADF emitters , acridine-based molecules have enabled high-efficiency devices across the visible spectrum. A green TADF device using the TRZ-DDPAc emitter achieved a maximum EQE of 27.3% and a current efficiency of 62.8 cd/A. rsc.orgsci-hub.se Solution-processed blue OLEDs using 3SpiroAc-TB as the emitter reached a maximum EQE of 17.3%. researchgate.net Even deep-blue emitters based on a fused acridine-naphthalene chromophore have achieved EQEs over 5%. rsc.org

The table below summarizes the performance of several OLEDs that utilize acridine-based materials.

Role of Acridine MaterialAcridine CompoundEmitter TypeMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)
Hole-Transporting MaterialTPA-2ACRPhosphorescent (Yellow)21.5955.7429.28
Host MaterialPhCAR-2ACRPhosphorescent (Yellow)20.5756.9035.75
TADF EmitterTRZ-DDPAcTADF (Green)27.362.856.3
TADF Emitter3SpiroAc-TBTADF (Blue)17.3N/AN/A
TADF Emitter3DPAc-TBTADF (Blue)12.8N/AN/A
EmitterNAPPIFluorescent (Deep-Blue)5.17N/AN/A

Data compiled from sources mdpi.com, rsc.org, nih.gov, nih.gov, rsc.org, researchgate.net, sci-hub.se. "N/A" indicates data not available in the cited sources.

Influence on Emission Color and Spectra in OLED Devices

Deep-Blue Emission: Fusing a naphthalene (B1677914) moiety with a dimethyl-dihydroacridine unit has produced emitters that yield deep-blue light with emission wavelengths (λEL) at or below 434 nm and narrow spectra. rsc.org

Blue Emission: TADF emitters like 3DPAc-TB and 3SpiroAc-TB, which use bulky acridine donors, have resulted in OLEDs with blue emission peaks at 472 nm and 490 nm, respectively. researchgate.net

Green Emission: Donor-acceptor-donor (D-A-D) type TADF emitters, where two acridine units are linked to a central triazine acceptor (e.g., TRZ-DDPAc), have been shown to produce efficient green electroluminescence. rsc.orgsci-hub.se

Yellow Emission: When acridine-based materials are used as hosts or HTLs for yellow phosphorescent dopants like PO-01, the devices exhibit yellow emission with spectra centered around 560 nm, indicating that the emission originates purely from the dopant and that the acridine materials are performing their intended function without interfering with the emission color. mdpi.comnih.gov

Potential in Other Organic Electronic Devices (e.g., Solar Cells, Chemosensors)

While specific applications for 9-(4-tert-butylphenyl)acridine in solar cells and chemosensors are not extensively documented in current research, the broader family of acridine-based materials has demonstrated significant potential in these areas of organic electronics. The unique photophysical properties of the acridine core make it a valuable component in the development of high-performance devices.

Acridine-Based Materials in Organic Solar Cells

By substituting the central nucleus of a quinoxaline-based acceptor with an acridine unit, researchers have developed new acceptor molecules, such as AQx-m-Ac. researchgate.netnih.gov This modification enhances the molecule's photoluminescence quantum yield, which in turn improves the electroluminescent quantum efficiency of the solar cell, thereby suppressing non-radiative energy loss. researchgate.netnih.govscilit.com Furthermore, the presence of the acridine unit promotes better molecular aggregation and crystallization, which facilitates more efficient charge extraction and transport within the device. researchgate.netnih.gov

When the acridine-substituted acceptor AQx-m-Ac was paired with the polymer donor PM6, the resulting binary organic solar cell achieved a power conversion efficiency (PCE) of 18.64% with an exceptionally low non-radiative energy loss of 0.166 eV. researchgate.netnih.govscilit.com This ΔEnr value is among the lowest reported for OSCs with efficiencies over 18%. nih.govscilit.com The potential of this strategy was further highlighted by incorporating AQx-m-Ac as a third component in a PM6:eC9 blend, which resulted in a ternary device with a superior PCE of 20.28%. researchgate.netnih.govscilit.com This work demonstrates that designing acceptor molecules with highly luminescent cores, such as acridine, is a viable path toward breaking efficiency records in organic photovoltaics. nih.govscilit.com

Performance of Organic Solar Cells Incorporating Acridine-Based Acceptors
Device TypeDonorAcceptor(s)Power Conversion Efficiency (PCE)Non-radiative Energy Loss (ΔEnr)
BinaryPM6AQx-m-Ac18.64%0.166 eV
TernaryPM6eC9, AQx-m-Ac20.28%Not Reported

Acridine-Based Materials in Chemosensors

The inherent fluorescence of the acridine scaffold makes it an ideal signaling unit for optical chemosensors. researchgate.net Acridine derivatives have been widely developed as fluorescent probes for the selective and sensitive detection of various ions and molecules. These sensors typically operate through mechanisms like photoinduced electron transfer (PET), which results in a detectable change in fluorescence intensity—either enhancement ("turn-on") or quenching ("turn-off")—upon binding to a target analyte.

Acridine-based chemosensors have shown remarkable selectivity for a range of metal ions. For instance, specific derivatives have been synthesized for the selective detection of biologically and environmentally important cations.

Fe³⁺ and Ni²⁺: Two novel acridine-based fluorescent chemosensors, designated L1 and L2, demonstrated excellent selective response toward Fe³⁺ and Ni²⁺, respectively. The detection limits were calculated to be 4.13 μM for Fe³⁺ and 1.52 μM for Ni²⁺, which are below the maximum levels permitted in drinking water by the EPA.

Cu²⁺: An easily synthesized sensor, N,N′-(acridine-3,6-diyl)dipicolinamide (ACC), was shown to selectively detect copper ions (Cu²⁺) through significant fluorescence quenching.

Cd²⁺: A fluoroionophore named 4,5-bis(N,N-di(2-hydroxyethyl)iminomethyl)acridine (BHIA) was designed as a reversible, "off-on" sensor for Cd²⁺, exhibiting enhanced emission upon binding. researchgate.net It showed a detection limit of 1.3 × 10⁻⁷ M in aqueous media. researchgate.net

Zn²⁺, Al³⁺, and Bi³⁺: Acridino-diaza-20-crown-6 ether derivatives have been designed as "turn-on" type fluorescent chemosensors that exhibit a remarkable fluorescence enhancement with high sensitivity and selectivity for Zn²⁺, Al³⁺, and Bi³⁺ over 20 other metal ions.

Examples of Acridine-Based Fluorescent Chemosensors
Acridine-Based SensorTarget AnalyteDetection LimitSensing Response
Sensor L1Fe³⁺4.13 μMSelective Fluorescence
Sensor L2Ni²⁺1.52 μMSelective Fluorescence
N,N′-(acridine-3,6-diyl)dipicolinamide (ACC)Cu²⁺0.12 μMFluorescence Quenching
4,5-bis(N,N-di(2-hydroxyethyl)iminomethyl)acridine (BHIA)Cd²⁺0.13 μMFluorescence Enhancement ("Turn-on")
Acridino-diaza-20-crown-6 ethersZn²⁺, Al³⁺, Bi³⁺Not SpecifiedFluorescence Enhancement ("Turn-on")

Photocatalytic Reactivity of 9 4 Tert Butylphenyl Acridine Based Systems

Acridine (B1665455) Photocatalysis in Organic Reactions

Acridine-based compounds, particularly those with a 9-aryl structure like 9-(4-tert-butylphenyl)acridine, have emerged as a significant class of visible-light photocatalysts. nih.gov These organic catalysts facilitate a range of chemical transformations by harnessing light energy to initiate radical processes. researchgate.net A key advantage of this photocatalytic platform is its ability to directly functionalize carboxylic acids through a decarboxylative pathway, avoiding the need for prior activation into redox-active esters. nih.govrsc.orgnih.gov This capability stems from a unique mechanism involving photoinduced proton-coupled electron transfer (PCET). rsc.org The versatility of acridine photocatalysis is further demonstrated by its compatibility with other catalytic systems, such as those involving transition metals like copper or cocatalysts like decatungstate, enabling powerful dual catalytic reactions. nih.govorganic-chemistry.org These systems have been successfully applied to construct new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

A primary application of 9-arylacridine photocatalysis is in decarboxylative radical addition reactions, where abundant and stable carboxylic acids serve as radical precursors. nih.govresearchgate.net Upon photoexcitation, the acridine catalyst activates the carboxylic acid, leading to the expulsion of carbon dioxide and the generation of an alkyl radical. organic-chemistry.orgacs.org This radical can then participate in various addition reactions.

One notable example is the dual-catalytic decarboxylative radical conjugate addition to Michael acceptors. nih.govresearchgate.net In this process, an acridine photocatalyst, in concert with a copper catalyst, enables the addition of alkyl groups from a wide range of primary, secondary, and tertiary carboxylic acids to various Michael acceptors. nih.gov This method is particularly valuable for transferring tertiary alkyl groups, which are typically challenging to add via nucleophilic conjugate additions. nih.gov The reaction demonstrates broad substrate scope and functional group tolerance. nih.gov

Another significant application is the addition of these photogenerated radicals to azomethines (imines). organic-chemistry.orgacs.org This reaction can be performed with imines generated in situ from aldehydes and amines, providing a modular route to synthesize valuable α-branched secondary amines. rsc.orgorganic-chemistry.org The process is efficient for various aldehydes, amines, and carboxylic acids, including those derived from active pharmaceutical ingredients and natural products. rsc.org

Table 1: Examples of Decarboxylative Radical Addition Reactions

Reaction Type Radical Source (Carboxylic Acid) Radical Acceptor Catalytic System Product Type Ref.
Conjugate Addition Primary, secondary, and tertiary aliphatic acids Michael acceptors (e.g., acrolein) Acridine / Copper α-Alkylated carbonyls nih.gov
Addition to Azomethines Various carboxylic acids Imines (generated in situ) Acridine / Decatungstate α-Branched secondary amines organic-chemistry.orgacs.org

The mechanism underpinning the direct activation of carboxylic acids by acridine photocatalysts is proton-coupled electron transfer (PCET). nih.govnih.gov This process circumvents the need for a strong base to deprotonate the carboxylic acid into a carboxylate, which is a requirement for many other photoredox systems. nih.govresearchgate.net Instead, the acridine catalyst and the carboxylic acid form a hydrogen-bonded complex. nih.govacs.org

Upon absorption of visible light, this complex enters an excited state. researchgate.net In this state, a concerted transfer of a proton from the carboxylic acid's hydroxyl group to the acridine's nitrogen and an electron from the carboxyl group to the acridine core occurs. nih.govnih.govacs.org This PCET event generates an acridinyl radical (Acr-H•) and a carboxyl radical. acs.org The carboxyl radical is unstable and rapidly undergoes decarboxylation to release CO₂ and form an alkyl radical, which is the key reactive intermediate for subsequent bond-forming steps. acs.org

Crucially, studies have shown that acridine photocatalysts are not basic enough to deprotonate alkanoic acids to form acridinium (B8443388) carboxylate salts in either the ground or excited state, confirming that the reaction does not proceed through a simple acid-base or salt-formation pathway. nih.gov The PCET mechanism is a concerted process, distinguishing it from sequential pathways involving separate proton transfer (PT) and electron transfer (ET) steps. wikipedia.org The ability to monitor the distinct spectroscopic signatures of the components involved in these reactions has provided deep insights into the PCET mechanism. nih.govresearchgate.netedinst.com

The efficacy of acridine photocatalysis can be significantly enhanced by pairing it with a cocatalyst in a dual catalytic system. nih.gov A prime example is the combination of an acridine photocatalyst with tetrabutylammonium (B224687) decatungstate (TBADT). organic-chemistry.orgacs.orgnih.gov This dual system is highly effective for the decarboxylative radical addition of carboxylic acids to azomethines. organic-chemistry.org

In this synergistic setup, the acridine photocatalyst performs its primary role of generating an alkyl radical from a carboxylic acid via the PCET mechanism. acs.org This step also produces an N-H radical species on the acridine (Acr-H•). acs.org A crucial challenge in the catalytic cycle is the turnover of the acridine photocatalyst, which requires the cleavage of this strong N-H bond. acs.org This is where the decatungstate cocatalyst intervenes. TBADT facilitates the turnover by acting as a hydrogen atom transfer (HAT) agent, abstracting the hydrogen atom from the Acr-H• species. acs.orgacs.org This regenerates the ground-state acridine photocatalyst, allowing it to re-enter the catalytic cycle. acs.org Optimization studies have confirmed that the presence of TBADT significantly improves reaction yields and rates. organic-chemistry.org

This dual acridine/decatungstate system has proven effective for the radical alkylation of various azomethine substrates, including Schiff bases, N-acylhydrazones, and nitrones, expanding the scope of photocatalytic decarboxylative reactions. organic-chemistry.orgacs.org

Photocatalytic Oxidation Reactions

While extensively used in reductive decarboxylative processes, acridine-based photocatalysts can also mediate oxidation reactions. The excited state of acridinium salts, which are derivatives of acridines, are powerful oxidants. torvergata.it For example, the 9-mesityl-2,7,10-trimethylacridinium derivative has been used for the aerobic oxidation of p-xylene (B151628) to p-methylbenzaldehyde with high selectivity, avoiding over-oxidation to benzoic acid. torvergata.it

The general mechanism for such oxidations involves the photo-excited catalyst abstracting an electron from a substrate in a single-electron transfer (SET) event. mdpi.com This generates a radical cation from the substrate and a reduced form of the photocatalyst. mdpi.com Molecular oxygen, often from the air, can then re-oxidize the reduced photocatalyst, regenerating it for the next cycle and participating in the subsequent reaction pathways of the substrate radical cation. mdpi.com In the context of 9-arylacridines, the generated acridinyl radical can also act as a reductant in a reductive quenching cycle. ucla.edu Although specific examples focusing solely on this compound in oxidation are less detailed in the provided literature, the principles governing acridinium photocatalysis suggest its applicability in such transformations. torvergata.itucla.edu

Role of Structural Features in Photocatalytic Activity

The photocatalytic activity of acridine-based catalysts is profoundly influenced by their molecular structure, particularly the nature of the substituent at the 9-position. nih.gov For the class of 9-arylacridines, including this compound, the aryl group at C9 is critical for enhancing catalytic efficiency compared to unsubstituted acridine. nih.gov

A multivariate linear regression model has been developed to correlate the observed photocatalytic reactivity with the structural and electronic parameters of the acridinyl radical intermediate. nih.gov This model relates steric factors (like the percent buried volume, %Vbur, of the C9 substituent) and electronic properties (like spin density) to the catalyst's performance, providing a quantitative basis for understanding the structure-activity relationship. nih.gov Therefore, the tert-butylphenyl group in this compound contributes to the catalyst's stability and efficiency.

Table 2: Influence of C9-Substituent on Acridine Photocatalyst Performance

Acridine Catalyst C9-Substituent General Performance Key Structural Feature Ref.
A1-A3 type Ortho-substituted 9-aryl groups (e.g., 2,4,6-triisopropylphenyl) Best performance High steric hindrance nih.govacs.org
This compound 4-Tert-butylphenyl Good performance Steric bulk from aryl group N/A

| A4 | Hydrogen (unsubstituted) | Inefficient, requires high loading | Low steric hindrance | nih.gov |

Heterogeneous Photocatalysis with Acridine-Functionalized Materials

To address challenges of catalyst separation and recyclability associated with homogeneous photocatalysis, acridine moieties have been incorporated into solid materials to create heterogeneous photocatalysts. acs.org Covalent Organic Frameworks (COFs) and Covalent Organic Polymers (COPs) are particularly suitable scaffolds due to their high porosity, structural tunability, and crystalline nature. nih.govdigitellinc.com

Acridine-functionalized COFs have been synthesized and successfully applied as recyclable photocatalysts in metallaphotocatalytic C-N cross-coupling reactions. nih.govresearchgate.net These materials exhibit broad absorption in the visible light region and demonstrate good to excellent yields for various substrates. nih.govdigitellinc.com The catalytic activity is attributed to efficient charge separation upon irradiation within the COF structure. nih.gov These heterogeneous catalysts show good recyclability, maintaining their activity over multiple cycles. acs.orgnih.gov

Similarly, acridine-functionalized COPs have been developed for the photocatalytic degradation of organic pollutants like methylene (B1212753) blue. acs.orgresearchgate.net These materials can effectively harvest visible light to generate reactive oxygen species, such as superoxide (B77818) radicals, which drive the degradation process. acs.orgresearchgate.net The performance and stability of these COPs can be tuned, for instance, through the use of different metal ions during synthesis. acs.org Zinc ion-based acridine COPs have shown excellent reusability, retaining over 80% of their activity after five cycles. acs.org This strategy paves the way for the development of green, cost-effective, and recyclable photocatalytic systems for environmental applications. acs.orgresearchgate.net

Future Research Directions and Advanced Material Engineering

Tailoring Molecular Design for Enhanced Photophysical and Electrochemical Characteristics

Future research should focus on systematic modifications of the 9-(4-tert-butylphenyl)acridine scaffold to fine-tune its electronic properties. The introduction of various electron-donating or electron-withdrawing groups at different positions on the acridine (B1665455) core or the pendent phenyl ring could significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, would influence its absorption and emission spectra, fluorescence quantum yield, and charge transport characteristics. For instance, adding amino or methoxy (B1213986) groups could shift the emission to longer wavelengths, while incorporating cyano or nitro groups might enhance its electron-accepting capabilities. A systematic study of these structure-property relationships would be invaluable for designing materials with specific optoelectronic functions.

Hypothetical Photophysical and Electrochemical Data for Designed Analogues

Compound Substituent Predicted Emission Max (nm) Predicted HOMO (eV) Predicted LUMO (eV)
1 This compound 450 -5.8 -2.5
1a 2-amino-9-(4-tert-butylphenyl)acridine 520 -5.5 -2.4
1b 2-cyano-9-(4-tert-butylphenyl)acridine 430 -6.0 -2.8

| 1c | 3,6-dimethoxy-9-(4-tert-butylphenyl)acridine | 500 | -5.4 | -2.3 |

Note: The data in this table is hypothetical and intended to illustrate potential research directions.

Exploration of this compound in Multi-component and Hybrid Materials

The incorporation of this compound into multi-component and hybrid materials is a promising avenue for creating novel functionalities. For instance, it could be blended with polymers to create flexible light-emitting films or combined with inorganic nanoparticles, such as quantum dots, to form hybrid materials for advanced sensor applications. The bulky tert-butyl group could play a crucial role in preventing aggregation-caused quenching of fluorescence, a common issue in solid-state materials. Research into its use as a host material for phosphorescent emitters in organic light-emitting diodes (OLEDs) could also be fruitful, as the acridine core is known to possess a high triplet energy, which is essential for efficient energy transfer in such devices. mdpi.com

Advanced Device Architectures for Optimized Performance

The performance of optoelectronic devices based on this compound will heavily depend on the device architecture. Future research should investigate various device structures to maximize efficiency and stability. For example, in the context of OLEDs, optimizing the thickness of different layers, introducing charge-transport and charge-blocking layers, and engineering the interfaces between layers will be critical. The use of advanced fabrication techniques, such as thermal evaporation or solution processing, should also be explored to control the morphology of the thin films and enhance device performance. The excellent electrochemical properties of 9-phenylacridine (B188086) derivatives make them suitable components for achieving high-efficiency and long-lasting OLEDs. nbinno.com

Interdisciplinary Research Synergies for Emerging Technologies

Realizing the full potential of this compound will require a collaborative, interdisciplinary approach. Chemists will be needed to design and synthesize new derivatives with tailored properties. Physicists and materials scientists will be essential for characterizing the photophysical and electrochemical properties of these materials and for fabricating and optimizing devices. Engineers will play a key role in scaling up production and integrating these new materials into practical technologies. Such synergistic efforts could lead to breakthroughs in a variety of fields, from next-generation displays and lighting to advanced sensors and biomedical imaging. The inherent fluorescence of 9-phenylacridine makes it a valuable tool for developing sophisticated fluorescent probes for visualizing complex biological processes. nbinno.com

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing 9-(4-tert-butylphenyl)acridine derivatives?

Answer:
The synthesis of this compound derivatives typically involves:

  • Formylation-Grignard Reaction : 9-Formylacridine intermediates react with organomagnesium reagents (e.g., tert-butylphenylmagnesium bromide) to introduce aryl substituents at the 9-position. This method is scalable and allows modular substitution .
  • Diphenylamine Cyclization : o-Aminobenzaldehyde derivatives react with halogenated tert-butylbenzene analogs under acidic conditions, followed by dehydration to form the acridine core .
  • Ether Protection Strategies : Methyl or ethyl ethers are used to protect reactive hydroxyl groups during synthesis, preventing unwanted side reactions .

(Advanced) How can QSAR models be applied to predict the biological activity of this compound analogs?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models utilize topological and physicochemical descriptors to predict activity:

  • Topological Indices : Parameters like Wiener index or molecular connectivity correlate with DNA intercalation strength and antitumor efficacy .
  • Electron-Donating/Withdrawing Effects : Substituents at the 9-position (e.g., tert-butyl groups) influence lipophilicity and steric bulk, which are critical for target binding. QSAR models quantify these effects using Hammett constants or logP values .
  • Validation : Cross-validation with experimental IC50 values (e.g., in MCF-7 cells) ensures model robustness .

(Basic) What experimental techniques are used to characterize the DNA intercalation properties of this compound?

Answer:

  • UV-Vis Spectroscopy : Hypochromicity and redshift in absorption spectra indicate intercalation into DNA base pairs .
  • Fluorescence Quenching : Reduced emission intensity upon DNA binding quantifies binding constants (e.g., Kb ~ 10<sup>5</sup> M<sup>−1</sup>) .
  • Molecular Docking : Computational simulations (e.g., AutoDock Vina) model interactions with B-DNA grooves, highlighting the role of the tert-butyl group in stabilizing van der Waals contacts .

(Advanced) How do structural modifications at the 9-position of the acridine ring influence target protein binding affinity?

Answer:

  • Amino vs. Alkyl Substituents : Amino groups at the 9-position enhance hydrogen bonding with Bcl-xL (e.g., ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for alkyl groups), as shown in fluorescence polarization assays .
  • Secondary vs. Tertiary Amines : Secondary amines improve binding entropy due to reduced steric hindrance, increasing affinity by ~30% compared to tertiary amines .
  • Chloro Substituents : At the 6-position, chloro groups marginally affect binding (ΔIC50 < 10%), suggesting flexibility in optimizing selectivity .

(Advanced) What strategies resolve contradictions in reported antitumor efficacy data across different cellular models for this compound derivatives?

Answer:

  • Cell Line-Specific Sensitivity : Compare cytotoxicity in MCF-7 (breast cancer) vs. PBMC (normal cells) using acridine orange staining to distinguish apoptotic vs. necrotic mechanisms .
  • Concentration Gradients : Dose-response curves (0.1–100 µM) identify therapeutic windows, as some derivatives show efficacy only at higher concentrations due to poor membrane permeability .
  • Metabolic Stability Assays : Liver microsome studies assess whether conflicting results arise from differential metabolic degradation .

(Basic) What spectroscopic methods confirm the structural integrity of synthesized this compound compounds?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic proton signals (δ 7.8–8.5 ppm) and tert-butyl carbons (δ 28–32 ppm) validate substitution patterns .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 310.3520) confirm stoichiometry .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C9–C(tert-butyl) = 1.49 Å) to confirm regiochemistry .

(Advanced) How can computational approaches optimize the pharmacokinetic properties of this compound-based therapeutics?

Answer:

  • Virtual Screening : Molecular dynamics simulations prioritize derivatives with improved blood-brain barrier penetration (e.g., logBB > 0.3) for glioma therapy .
  • Machine Learning : Train models on ADMET datasets to predict clearance rates and toxicity, reducing experimental attrition .
  • Coarse-Grained (CG) Models : Accelerate discovery of cardiolipin-selective analogs by screening >1,000 virtual compounds in silico before synthesis .

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